4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione
CAS No.: 41070-36-4
Cat. No.: VC17531486
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 41070-36-4 |
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Molecular Formula | C12H15NO2 |
Molecular Weight | 205.25 g/mol |
IUPAC Name | 4,4-dimethyl-1-pyridin-3-ylpentane-1,3-dione |
Standard InChI | InChI=1S/C12H15NO2/c1-12(2,3)11(15)7-10(14)9-5-4-6-13-8-9/h4-6,8H,7H2,1-3H3 |
Standard InChI Key | YEIQOAJAQVNEPU-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)C(=O)CC(=O)C1=CN=CC=C1 |
Introduction
Chemical Identity and Structural Characteristics
4,4-Dimethyl-1-(pyridin-3-yl)pentane-1,3-dione belongs to the class of β-diketones substituted with heteroaromatic groups. Its molecular formula is C₁₂H₁₅NO₂, with a molecular weight of 205.25 g/mol . The compound’s structure comprises:
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A pentane-1,3-dione backbone with methyl groups at the 4-position.
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A pyridine ring attached at the 1-position, specifically at the nitrogen’s 3-position.
The pyridine ring’s electron-withdrawing nature and the diketone’s chelating capacity define its reactivity. Compared to its 2-yl and 4-yl isomers, the 3-yl variant exhibits distinct electronic properties due to the pyridine nitrogen’s positional effects.
Synthesis and Structural Confirmation
Synthetic Routes
While no direct synthesis of the 3-yl isomer is documented, analogous methods for 2-yl and 4-yl derivatives suggest viable pathways:
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Condensation Reaction: Reacting 3-pyridinecarboxaldehyde with acetylacetone under basic conditions (e.g., sodium acetate) yields the target compound.
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Diazotization and Coupling: As demonstrated in azopyrazole syntheses , diazonium salts of 3-aminopyridine could couple with acetylacetone derivatives, though this route remains hypothetical for the 3-yl diketone.
Characterization Data
Key spectroscopic features (extrapolated from analogs ):
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IR: Strong absorptions at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N pyridine).
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¹H NMR:
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δ 2.58 ppm (s, 6H, CH₃).
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δ 7.45–8.11 ppm (m, pyridine-H and diketone environment).
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Physicochemical Properties
Property | Value/Description |
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Melting Point | Not reported (analogs: 180–233°C) |
Solubility | Moderate in polar organic solvents |
Stability | Air-stable, hygroscopic |
pKa (diketone) | ~9.0 (estimated) |
The 3-pyridyl group’s meta-substitution likely reduces steric hindrance compared to ortho-substituted analogs, enhancing metal-chelation efficiency.
Coordination Chemistry and Applications
Metal Complexation
The compound acts as a bidentate ligand, coordinating via diketone oxygen atoms. Comparative studies of 2-yl and 4-yl isomers reveal:
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Cu(II) Complexes: Exhibit enhanced catalytic activity in oxidation reactions.
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Fe(III) Complexes: Demonstrate spin-crossover behavior, relevant to molecular electronics.
Biological Activity
Though direct evidence is lacking, structurally related azopyrazole-diketones show moderate antimicrobial activity . The 3-yl isomer’s potential mechanisms include:
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Disruption of microbial cell membranes via lipid peroxidation.
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Inhibition of metalloenzymes through competitive metal binding.
Comparative Analysis of Pyridyl Diketone Isomers
Isomer | Coordination Strength | Biological Activity | Synthetic Accessibility |
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2-yl (ortho) | Moderate | Antimicrobial | High |
3-yl (meta) | High (predicted) | Unknown | Moderate |
4-yl (para) | Low | Anticancer | Low |
The 3-yl isomer’s meta-substitution optimizes steric and electronic profiles for metal binding, positioning it as a candidate for catalytic and pharmaceutical applications.
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods for 3-yl isomer synthesis remains critical.
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Biological Screening: Prioritize in vitro assays against bacterial and fungal strains to validate antimicrobial potential.
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Material Science: Explore luminescent properties of lanthanide complexes for sensor design.
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